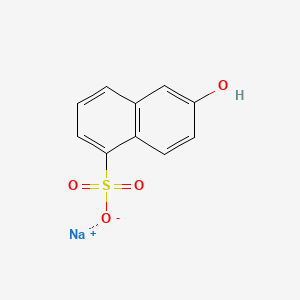

Sodium 6-hydroxynaphthalenesulphonate

Description

Contextualization within Naphthalenesulfonate Chemistry

Sodium 6-hydroxynaphthalenesulphonate, also known by its common name Schaeffer's salt, is a prominent member of the naphthalenesulfonate family. prepchem.com Naphthalenesulfonates are derivatives of sulfonic acid that contain a naphthalene (B1677914) functional unit. google.com The synthesis of these compounds typically involves the sulfonation of naphthalene. chemicalbook.com Specifically, Schaeffer's salt is produced through the sulfonation of 2-naphthol (B1666908), which yields 2-naphthol-6-sulfonic acid, followed by neutralization with a sodium base. prepchem.comgoogle.com This process highlights a key aspect of naphthalenesulfonate chemistry: the ability to introduce functional groups at specific positions on the naphthalene ring to tailor the compound's properties for various applications. The presence of both a hydroxyl (-OH) and a sulphonate (-SO3Na) group makes it a bifunctional molecule, enhancing its reactivity and utility as an intermediate in organic synthesis. prepchem.com

Interdisciplinary Significance in Contemporary Chemical and Environmental Sciences

The relevance of this compound extends beyond traditional organic synthesis into interdisciplinary fields. In contemporary chemical sciences, it is a subject of research for its potential applications in the development of new materials and functional molecules. Its structure makes it a candidate for use as a building block in the synthesis of certain pharmaceutical compounds. prepchem.com

In the realm of environmental science, there is growing interest in the application of naphthalenesulfonate derivatives for environmental remediation. prepchem.com Research has explored the potential of compounds with similar functional groups for the removal of heavy metals from contaminated water sources, owing to their chelating properties. prepchem.comnih.gov The study of how functionalized naphthalenes interact with environmental components, such as microplastics, is another area of active investigation. schaefferoil.com Furthermore, understanding the environmental fate of naphthalene derivatives is crucial, as they can contribute to the formation of secondary organic aerosols in the atmosphere.

Historical Academic Perspectives on Naphthalene Sulfonates and Related Compounds

The history of naphthalene sulfonates is intrinsically linked to the development of the synthetic dye industry in the 19th century. Following the discovery of the first synthetic dye, mauveine, by William Henry Perkin in 1856, chemists began exploring various aromatic compounds as precursors for new colorants. Naphthalene, a readily available coal tar derivative, became a key starting material.

The specific compound, 2-naphthol-6-sulfonic acid, is known as Schaeffer's acid, named after the 19th-century German chemist L. Schaeffer who is credited with its discovery. merriam-webster.com Its sodium salt, Schaeffer's salt, was found to be a valuable intermediate in the production of a range of azo dyes. google.comgoogle.com Azo dyes are synthesized through a diazotization reaction followed by a coupling reaction, and Schaeffer's salt serves as a coupling component. merriam-webster.comciac.jl.cn Patents from the mid-20th century detail methods for the purification of Schaeffer's salt and its use in the manufacture of various colorants, including food dyes and acid dyes for textiles. google.comgoogleapis.com This historical context underscores the compound's foundational role in the advancement of industrial organic chemistry.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₇NaO₄S | prepchem.com |

| Molecular Weight | 246.21 g/mol (anhydrous basis) | |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | >300 °C | |

| Solubility | Soluble in water | prepchem.com |

| Common Synonyms | Schaeffer's salt, Sodium 2-naphthol-6-sulfonate, 6-Hydroxy-2-naphthalenesulfonic acid sodium salt |

Research Findings on Applications

| Application Area | Research Focus | Key Findings | Source(s) |

| Dye Synthesis | Intermediate for Azo Dyes | Serves as a coupling component in the synthesis of various azo dyes, including food and textile colorants. | google.commerriam-webster.comgoogle.comciac.jl.cn |

| Environmental Remediation | Heavy Metal Removal | Investigated for its potential to remove heavy metals from water due to its chelating properties. | prepchem.comnih.gov |

| Pharmaceutical Synthesis | Building Block | Explored as a starting material or intermediate in the synthesis of certain pharmaceutical compounds. | prepchem.com |

Structure

3D Structure of Parent

Properties

CAS No. |

25059-15-8 |

|---|---|

Molecular Formula |

C10H7NaO4S |

Molecular Weight |

246.22 g/mol |

IUPAC Name |

sodium;6-hydroxynaphthalene-1-sulfonate |

InChI |

InChI=1S/C10H8O4S.Na/c11-8-4-5-9-7(6-8)2-1-3-10(9)15(12,13)14;/h1-6,11H,(H,12,13,14);/q;+1/p-1 |

InChI Key |

KDZBVXKDZNEELM-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C(=C1)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Sodium 6 Hydroxynaphthalenesulphonate

Established Synthetic Pathways for Sodium 6-hydroxynaphthalenesulphonate

The industrial production of this compound relies on well-established chemical processes that transform naphthalene (B1677914) derivatives into the desired product. The primary methods involve direct sulfonation and subsequent neutralization or begin with the synthesis of the key precursor, 2-naphthol (B1666908), through a caustic fusion route.

Sulfonation Reactions of Naphthalene Derivatives

The most direct route to this compound involves the electrophilic sulfonation of 2-naphthol (2-hydroxynaphthalene). In this process, 2-naphthol is treated with concentrated sulfuric acid. The reaction conditions, particularly temperature, are carefully controlled to maximize the yield of the desired 6-sulfonic acid isomer. umn.edu Typically, the reaction is conducted at temperatures around 100-115°C. umn.eduresearchgate.net

The sulfonation of 2-naphthol is complex, yielding a mixture of isomers. The primary products include 2-naphthol-6-sulfonic acid (Schaeffer's acid) and other isomers such as 2-naphthol-8-sulfonic acid (Crocein acid), as well as disulfonic acids like 2-naphthol-3,6-disulfonic acid (R-acid) and 2-naphthol-6,8-disulfonic acid (G-acid), especially under more forcing conditions. researchgate.netorganic-chemistry.orglookchem.com The distribution of these products is highly dependent on factors like sulfuric acid concentration, temperature, and reaction time. researchgate.net

Once the sulfonation is complete, the reaction mixture is diluted with water. The resulting acidic solution is then neutralized with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, to a specific pH. umn.edugoogle.com This neutralization step precipitates the sodium salt of 2-naphthol-6-sulfonic acid, which is then isolated by filtration. umn.edu The crude product, Schaeffer's salt, often requires further purification, such as recrystallization, to remove unreacted 2-naphthol and isomeric byproducts. umn.edu

Table 1: Typical Reaction Conditions for the Sulfonation of 2-Naphthol

| Parameter | Condition | Purpose/Outcome | Source |

|---|---|---|---|

| Starting Material | 2-Naphthol | Naphthalene derivative to be sulfonated. | umn.edu |

| Reagent | Concentrated Sulfuric Acid | Provides the sulfo group for electrophilic substitution. | umn.edu |

| Temperature | ~100-115°C | Controlled to favor the formation of the 6-sulfonic acid isomer. | umn.eduresearchgate.net |

| Neutralization Agent | Sodium Hydroxide or Sodium Carbonate | To form the sodium salt (Schaeffer's salt). | umn.edugoogle.com |

| Isolation | Filtration | To separate the precipitated sodium salt from the solution. | umn.edu |

Caustic Fusion Routes for Hydroxynaphthalene Sulfonates

An alternative and historically significant pathway to obtaining hydroxynaphthalene derivatives involves the caustic fusion of naphthalenesulfonic acids. This method is fundamental to producing the 2-naphthol precursor from naphthalene itself. The process begins with the sulfonation of naphthalene with sulfuric acid to yield naphthalene-2-sulfonic acid. rsc.org

In the subsequent key step, the sodium salt of naphthalene-2-sulfonic acid is fused with sodium hydroxide at high temperatures, typically ranging from 320 to 340°C. rsc.orgfrontiersin.org During this fusion, the sulfonate group is replaced by a hydroxyl group in a nucleophilic aromatic substitution reaction. rsc.org

C₁₀H₇SO₃Na + 2 NaOH → C₁₀H₇ONa + Na₂SO₃ + H₂O

The reaction produces sodium 2-naphthoxide, which is then dissolved in water and neutralized with acid to precipitate the final 2-naphthol product. rsc.orggoogle.com This 2-naphthol can then be used as the starting material for the sulfonation reaction described in section 2.1.1 to produce this compound. The efficiency of the caustic fusion is influenced by the concentration and amount of alkali used, as well as the reaction temperature. beilstein-journals.org

Utilization as a Synthetic Precursor and Building Block

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of more complex molecules, ranging from dyes to specialized functional materials.

Integration into Advanced Organic Synthesis

This compound is a cornerstone in the manufacture of azo dyes. In these syntheses, it typically acts as a coupling component. The electron-donating hydroxyl group activates the naphthalene ring, directing the electrophilic diazonium cation to the C1 position (alpha to the hydroxyl group) to form the characteristic azo linkage (-N=N-). The sulfonic acid group imparts water solubility to the final dye molecule, a critical property for application in textiles.

Beyond dyes, its derivatives are used in other synthetic transformations. For example, related compounds like 2,3-dihydroxy naphthalene-6-sodium sulfonate can be hydrolyzed to produce 2,3-dihydroxynaphthalene, demonstrating its role as a precursor to other specialized naphthalene-based structures.

Derivatization for Advanced Functional Materials

The reactivity of this compound allows for its derivatization into materials with specific electronic or photochemical properties.

Diaryliodonium salts are widely used in organic synthesis as versatile arylating agents and as photoacid generators in photolithography. google.com The synthesis of a specific salt like Diphenyliodonium (B167342) 6-hydroxynaphthalene-2-sulfonate can be achieved through modern synthetic methods where the this compound serves as the source of the sulfonate counter-anion.

A general and common one-pot method involves the reaction of an aryl iodide (e.g., iodobenzene) and an arene (e.g., benzene) using an oxidizing agent like Oxone in the presence of a strong acid. Alternatively, diaryliodonium salts can be synthesized from arylboronic acids. researchgate.netrsc.org

In a typical synthesis to create the target salt, a pre-formed diaryliodonium salt with a simple anion (like chloride or triflate) could undergo an anion exchange with this compound. A more direct approach involves the reaction of an iodine(III) precursor, such as (diacetoxyiodo)benzene, with benzene (B151609) in the presence of 6-hydroxynaphthalene-2-sulfonic acid. The sulfonic acid would act as both a proton source and provide the necessary counter-anion for the resulting diphenyliodonium cation. These methods offer a pathway to a wide range of iodonium (B1229267) salts containing various functional groups and counter-ions, including the title compound. google.com

Application in Molecular Resist Design for Advanced Lithography

This compound, a member of the hydroxynaphthalenesulfonate family, serves as a critical precursor in the synthesis of advanced photoactive compounds for microlithography. Its primary application in this field is as a foundational molecule for creating non-ionic Photoacid Generators (PAGs). rsc.org PAGs are essential components in chemically amplified photoresists, which are light-sensitive materials used to pattern semiconductor wafers in the manufacturing of microelectronics. researchgate.netresearchgate.net

The functionality of these resists hinges on the generation of a strong acid upon exposure to light, typically in the deep ultraviolet (DUV) or extreme ultraviolet (EUV) spectrum. researchgate.netresearchgate.net This photogenerated acid then catalyzes a cascade of chemical reactions within the resist film, altering its solubility in a developer solution and thereby transferring the desired pattern onto the substrate.

The molecular structure of this compound is particularly advantageous for this application. The naphthalene ring system acts as a chromophore, absorbing photons at the specific wavelengths used in lithographic exposure tools. rsc.org Upon absorption of light energy, the molecule can be engineered to undergo a chemical transformation that releases a sulfonic acid. It is this sulfonic acid that functions as the catalyst for the subsequent amplification reactions in the resist.

Researchers have synthesized and characterized various sulfonate ester-based PAGs derived from precursors like hydroxynaphthalenesulfonates. rsc.orgrsc.org These PAGs are designed to be thermally stable (often up to 180°C) to withstand processing temperatures, while efficiently dissociating to produce acid upon irradiation. rsc.org The process involves the homolytic cleavage of a nitrogen-oxygen (N-O) or similar weak bond within the PAG molecule, initiated by the energy absorbed by the naphthalene chromophore. rsc.org The quantum yield, or the efficiency of acid generation per absorbed photon, is a critical performance metric for these materials. rsc.orgresearchgate.net The development of novel PAGs derived from such sulfonate structures is a key area of research for enabling next-generation lithography, including high-NA EUV lithography, which demands photoresists with high resolution and sensitivity. drpress.orgresearchgate.net

Table 1: Components of a Chemically Amplified Photoresist Incorporating a Naphthalenesulfonate-Based PAG

| Component | Function | Desired Properties |

|---|---|---|

| Polymer Matrix | Forms the resist film and contains acid-labile groups that change solubility. | High transparency at exposure wavelength, good adhesion, thermal stability. |

| Photoacid Generator (PAG) | Generates a strong acid upon exposure to light. | High quantum yield, appropriate absorption spectrum, thermal stability. rsc.org |

| Solvent | Dissolves all components to allow for spin-coating onto the wafer. | Good solubility for all components, controlled evaporation rate. |

| Quencher (Base Additive) | Scavenges stray acid to control diffusion and improve pattern definition. | Controls acid diffusion, enhances contrast, prevents T-topping. |

Role as an Intermediate in Dye and Pigment Synthesis

This compound, commonly known in the dye industry as Schaeffer's salt, is a vital intermediate in the production of azo dyes. wikipedia.orgyoutube.com Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings. brainly.comnih.gov These dyes are widely used in the textile, printing, and paper industries. nih.gov

The synthesis of azo dyes from Schaeffer's salt follows a well-established two-step process: diazotization followed by azo coupling. nih.govunb.ca

Diazotization : An aromatic primary amine, such as sulfanilic acid, is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid) at low temperatures (0–5°C). youtube.comyoutube.com This reaction converts the primary amine group (-NH₂) into a highly reactive diazonium salt group (–N₂⁺Cl⁻). brainly.comyoutube.com

Azo Coupling : The resulting diazonium salt solution is then added to an alkaline solution of the coupling component, which in this case is this compound. wikipedia.orgyoutube.com The diazonium salt acts as an electrophile and attacks the electron-rich naphthalene ring of the Schaeffer's salt. The coupling reaction is an electrophilic aromatic substitution, with the azo group typically bonding to the position adjacent to the hydroxyl group on the naphthalene ring, which strongly activates the ring for this substitution. youtube.com The alkaline conditions are necessary to deprotonate the hydroxyl group, further increasing the electron density of the naphthalene system and facilitating the coupling. youtube.com

A prominent example of a dye synthesized using this method is C.I. Acid Orange 7, also known as Orange II. wikipedia.orgnih.gov It is produced by the azo coupling of diazotized sulfanilic acid with this compound (or its corresponding β-naphthol form). wikipedia.orgyoutube.com The resulting molecule possesses the characteristic azo bridge linking the benzene ring from the sulfanilic acid and the naphthalene ring from the Schaeffer's salt, creating an extended conjugated system responsible for its vibrant orange color. nih.gov

Table 2: Synthesis of C.I. Acid Orange 7

| Step | Reactant | Role |

|---|---|---|

| 1. Diazotization | Sulfanilic Acid | Aromatic primary amine, precursor to the diazonium salt. youtube.com |

| Sodium Nitrite | Source of nitrous acid for the diazotization reaction. youtube.combrainly.com | |

| Hydrochloric Acid | Provides the acidic medium and converts nitrite to nitrous acid. youtube.com | |

| 2. Azo Coupling | Diazotized Sulfanilic Acid | The electrophile in the coupling reaction. nih.gov |

| This compound (Schaeffer's Salt) | The coupling component, providing the electron-rich aromatic system. wikipedia.orgyoutube.com |

Mechanistic Investigations of Sodium 6 Hydroxynaphthalenesulphonate Reactivity

Reaction Kinetics and Pathway Elucidation

The formation of 6-hydroxynaphthalene-2-sulfonic acid, the precursor to its sodium salt, is a classic example of electrophilic aromatic substitution, specifically the sulfonation of 2-naphthol (B1666908). The reaction pathway and product distribution are governed by a delicate interplay of kinetic and thermodynamic control. stackexchange.com

The sulfonation of 2-naphthol can theoretically yield several isomers. The primary positions for electrophilic attack are the C1, C6, and C8 positions. The kinetically favored product, formed more rapidly at lower temperatures, is typically the 1-sulfonic acid derivative (2-hydroxynaphthalene-1-sulfonic acid or Oxy Tobias acid). stackexchange.com This is attributed to the higher electron density at the C1 position, which is ortho to the activating hydroxyl group, leading to a more stable arenium ion intermediate. stackexchange.com

However, the thermodynamically more stable product is the 6-sulfonic acid derivative (Schaeffer's acid). prepchem.com The increased stability of the 6-isomer is due to reduced steric hindrance compared to the 1-isomer, where there is an unfavorable interaction between the bulky sulfonic acid group and the hydrogen atom at the C8 position. By conducting the reaction at higher temperatures (around 100-160°C), the reversible nature of the sulfonation reaction allows for the initial kinetic product to revert to the starting material and subsequently form the more stable thermodynamic product. sciencemadness.orggoogle.com

A kinetic study on the sulfonation of 2-naphthol in concentrated sulfuric acid has provided insights into the reaction rates. The activation energy for the sulfonation process has been determined to be in the range of 19-21 kcal/mol. researchgate.net Microwave-assisted synthesis has been explored as a method to accelerate the reaction, reducing reaction times and the amount of sulfuric acid required. researchgate.net

Table 1: Product Distribution in the Sulfonation of Naphthalene (B1677914) under Kinetic vs. Thermodynamic Control

| Reaction Condition | Major Product | Minor Product | Control Type |

|---|---|---|---|

| 80°C | 1-Naphthalenesulfonic acid | 2-Naphthalenesulfonic acid | Kinetic |

| 160°C | 2-Naphthalenesulfonic acid | 1-Naphthalenesulfonic acid | Thermodynamic |

This table illustrates the general principle of kinetic vs. thermodynamic control in naphthalene sulfonation, which is analogous to the sulfonation of 2-naphthol. vaia.com

Catalytic Mechanisms Involving Sodium 6-hydroxynaphthalenesulphonate

While this compound is a crucial intermediate in the synthesis of other molecules, particularly azo dyes, there is a notable lack of available scientific literature detailing its direct application as a catalyst in chemical reactions. chemicalbook.com Extensive searches for its catalytic activity have not yielded specific examples or mechanistic studies. The following subsections discuss the theoretical potential for catalytic involvement based on its chemical structure.

In the absence of documented catalytic applications for this compound, the potential role of the sodium cation can be extrapolated from the known behavior of sodium ions in other chemical systems. Sodium ions can act as Lewis acids, although weaker than multivalent metal ions. stackexchange.com In a hypothetical catalytic cycle, the sodium ion could coordinate to reactants, polarizing them and making them more susceptible to nucleophilic attack. The interaction of sodium ions with sulfonate groups in polymer electrolytes has been studied, indicating that the electrostatic interaction between the sodium cation and the sulfonate group is a key factor in ion transport and, by extension, could influence the catalytic environment. researchgate.net In a catalytic context, the sodium ion's mobility and its interaction with both the naphthalenesulfonate backbone and reactant molecules would be critical.

The this compound molecule possesses two potential coordination sites: the hydroxyl group and the sulfonate group. The sulfonate group is a versatile ligand and can coordinate to metal ions in various modes. rsc.org While the interaction is often through hydrogen bonding, direct coordination to metal centers is also possible. rsc.org

The sodium ion in the solid state and in solution will be coordinated by solvent molecules (typically water) and the functional groups of the naphthalenesulfonate anion. In aqueous solution, sodium ions are known to form aqua complexes, most commonly [Na(H₂O)₆]⁺. stackexchange.com The coordination environment of the sodium ion in a complex with a naphthalenedisulfonate ligand has been shown to involve water molecules. mdpi.com It is plausible that in a non-aqueous environment or in the solid state, the sodium ion in this compound could be coordinated by the oxygen atoms of the sulfonate group and the hydroxyl group of one or more naphthalenesulfonate units, potentially leading to the formation of coordination polymers. The balance between coordination to the sodium ion and hydrogen bonding would be a key determinant of the resulting supramolecular structure. rsc.org

Degradation Mechanisms of this compound

The degradation of this compound is an important consideration for its environmental impact. The primary degradation pathways are hydrolysis and photolysis.

Aryl sulfonic acids are susceptible to hydrolysis, which is the reverse of the sulfonation reaction. wikipedia.org This process, known as desulfonation, involves the cleavage of the C-S bond and results in the formation of the parent arene (2-naphthol in this case) and sulfuric acid. wikipedia.org The reaction is typically carried out by heating the aryl sulfonic acid in an aqueous acidic solution. wikipedia.org

The mechanism of hydrolysis of sulfonate esters has been a subject of debate, with evidence for both concerted (Sₙ2-like) and stepwise (addition-elimination) pathways. rsc.orgnih.gov For aryl sulfonates, the mechanism can be influenced by the nature of the leaving group and the nucleophile. rsc.org In the case of the alkaline hydrolysis of aryl benzenesulfonates, a break in the Brønsted correlation has been observed, suggesting a change in mechanism from a concerted to a stepwise process involving a pentavalent intermediate as the leaving group becomes poorer. rsc.org The hydrolysis of this compound itself would likely follow a similar SₙAr (nucleophilic aromatic substitution) type mechanism under forcing conditions, where the sulfonate group is displaced.

The photolytic degradation of naphthalenesulfonic acids has been studied, often in the context of advanced oxidation processes (AOPs) for wastewater treatment. unito.it Direct photolysis by UV irradiation can lead to the degradation of the molecule, although the efficiency may be limited. google.com

More effective degradation is typically achieved through photocatalysis, for example, using titanium dioxide (TiO₂) as a photocatalyst. unito.itgoogle.com The process involves the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), upon irradiation of the semiconductor with light of sufficient energy. unito.it These radicals can then attack the aromatic ring of the naphthalenesulfonate, leading to its degradation.

The degradation pathway can involve hydroxylation of the aromatic ring, followed by ring opening and eventual mineralization to carbon dioxide, water, and sulfate (B86663) ions. unito.it The presence of the sulfonate group can influence the rate of degradation; for instance, in some studies, a higher degree of sulfonation has been found to decrease the rate of photocatalytic degradation due to reduced adsorption onto the catalyst surface. unito.it The photolysis of related compounds can also be influenced by the presence of other substances in the solution, such as inorganic salts or other organic molecules, which can act as radical scavengers or photosensitizers. wikipedia.org

Table 2: Kinetic Parameters for the Degradation of Selected Aromatic Compounds

| Compound | Degradation Method | Rate Constant (k) | Half-life (t½) | Reference |

|---|---|---|---|---|

| 6-Chloronicotinic acid | Photocatalysis (TiO₂) | 0.011 ± 0.001 min⁻¹ | 63.1 ± 5.5 min | google.com |

| 2,6-Naphthalenedisulfonic acid | Photocatalysis (TiO₂) | - | ~50 min for complete abatement | unito.it |

This table provides examples of degradation kinetics for related compounds, illustrating typical rates observed in photocatalytic processes.

Mechanistic Insights in Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are characterized by the generation of highly reactive oxygen species, primarily the hydroxyl radical, in sufficient quantities to effectively oxidize recalcitrant organic pollutants. mdpi.comresearchgate.net These processes are considered highly efficient for the degradation of compounds like this compound. doi.org

The cornerstone of AOPs is the generation of hydroxyl radicals. mdpi.com These radicals can be produced through various chemical and photochemical reactions. Once generated, the hydroxyl radical attacks the this compound molecule, initiating a cascade of oxidative degradation reactions. The reaction rate constants of hydroxyl radicals with organic micropollutants are typically very high, in the range of 10⁶ to 10¹⁰ M⁻¹s⁻¹. researchgate.net

The primary reaction pathways initiated by hydroxyl radicals on this compound are expected to be:

Hydroxylation of the Naphthalene Ring: The addition of •OH radicals to the aromatic system leads to the formation of dihydroxy- and trihydroxy-naphthalenesulfonate intermediates.

Desulfonation: The attack of hydroxyl radicals can also lead to the cleavage of the C-S bond, releasing the sulfonate group as sulfate into the solution. Studies on other sulfonated compounds have shown that degradation often begins with hydroxyl radical attack, followed by desulfonation. nih.gov

Ring Cleavage: Subsequent attacks by hydroxyl radicals on the hydroxylated intermediates lead to the opening of the aromatic rings, forming various aliphatic carboxylic acids.

Mineralization: Ultimately, these smaller organic fragments are oxidized to CO₂, H₂O, and inorganic ions like SO₄²⁻.

The efficiency of these reactions is influenced by factors such as pH, the concentration of the pollutant, and the presence of other water matrix components that can act as radical scavengers.

The Fenton process utilizes the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals.

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The photo-Fenton process enhances the Fenton reaction by using UV light to photoreduce the ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thus regenerating the catalyst and producing additional hydroxyl radicals. nih.gov

Photo-Fenton Reaction: Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺

The optimal pH for the Fenton and photo-Fenton processes is typically acidic (around pH 3) to keep the iron ions in solution and prevent the precipitation of ferric hydroxide (B78521). acs.orgnih.gov The degradation of naphthalenesulfonic acids, such as H-acid, has been effectively demonstrated using a photo-Fenton-like process, achieving significant removal of chemical oxygen demand (COD) and total organic carbon (TOC). tandfonline.com For 2-naphthalenesulfonic acid, the Fenton process has been shown to achieve high COD removal, with the degradation pathway being a focus of research. jocpr.com The mechanism involves the attack of hydroxyl radicals on the naphthalene ring system, leading to hydroxylation, desulfonation, and eventual ring opening.

| Compound | Process | Conditions | COD Removal (%) | TOC Removal (%) | Reference |

|---|---|---|---|---|---|

| H-acid | Photo-Fenton-like | pH=5.0, Fe³⁺=1.5mM, H₂O₂=35mM, 24 min | 82 | 51 | tandfonline.com |

| 2-Naphthalenesulfonic acid | Fenton | pH=3, H₂O₂/FeSO₄=10, 120 min | 96 | - | jocpr.com |

Heterogeneous photocatalysis using semiconductors like titanium dioxide (TiO₂) is a widely studied AOP for the degradation of organic pollutants. nih.gov The mechanism involves the generation of electron-hole pairs upon UV irradiation of the TiO₂ catalyst.

Mechanism of TiO₂ Photocatalysis:

Photoexcitation: TiO₂ + hν → e⁻ (conduction band) + h⁺ (valence band)

Generation of Hydroxyl Radicals: The photogenerated holes (h⁺) can react with water or hydroxide ions adsorbed on the TiO₂ surface to produce hydroxyl radicals. h⁺ + H₂O → •OH + H⁺ h⁺ + OH⁻ → •OH

Generation of Superoxide (B77818) Radicals: The electrons (e⁻) in the conduction band can be trapped by molecular oxygen to form superoxide radical anions (•O₂⁻). e⁻ + O₂ → •O₂⁻

Oxidation of the Pollutant: The highly reactive hydroxyl radicals are the primary species responsible for the oxidation of this compound. The superoxide radicals can also contribute to the degradation process, either directly or by forming other reactive oxygen species.

Electrochemical Degradation Mechanisms

The electrochemical degradation of this compound, also known as Schaeffer's acid, is a complex process involving several reaction pathways. The reactivity of this compound is largely dictated by the hydroxynaphthalene core and the sulfonic acid group. Mechanistic studies, often drawing parallels from the electrochemical treatment of similar compounds like 2-naphthol and other sulfonated aromatic compounds, reveal that degradation proceeds primarily through advanced oxidation processes (AOPs) initiated at the anode surface.

The core of these electrochemical methods lies in the generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of breaking down refractory organic molecules. The primary mechanisms involve direct electron transfer at the anode and indirect oxidation via electro-generated oxidants.

During the direct anodic oxidation of phenolic compounds like this compound, the molecule can be adsorbed onto the anode surface and lose an electron to form a phenoxy radical. These radicals can then undergo further oxidation, leading to the opening of the aromatic ring, or they can polymerize, forming an insulating film on the electrode surface, which can lead to electrode fouling and deactivation. The choice of anode material is critical in mitigating this effect and in promoting complete mineralization to CO2 and water.

Indirect oxidation mechanisms, such as the electro-Fenton process, involve the in-situ generation of Fenton's reagent. In this process, hydrogen peroxide (H₂O₂) is produced at the cathode, which then reacts with a catalyst, typically Fe²⁺ ions added to the electrolyte, to produce hydroxyl radicals in the bulk solution. This method is often more efficient as it overcomes the mass transport limitations of surface-adsorbed reactions.

Research Findings on Degradation Pathways and Intermediates

Detailed investigations into the electrochemical degradation of analogous compounds provide a framework for understanding the reactivity of this compound. Studies on 2-naphthol show that its anodic oxidation leads to the formation of polymeric materials and various intermediates. researchgate.net The initial step is the oxidation of the hydroxyl group, forming a naphthoxy radical. researchgate.net This can then lead to the formation of products like 1,4-naphthoquinone. researchgate.net

Further degradation of the naphthalene ring system is expected to proceed through hydroxylation, followed by ring cleavage. This process generates a series of smaller organic molecules. For instance, the degradation of sulfanilic acid, another sulfonated aromatic compound, has been shown to produce hydroquinone (B1673460) and p-benzoquinone as aromatic intermediates. nih.gov These are subsequently oxidized to short-chain carboxylic acids such as acetic, maleic, formic, oxalic, and oxamic acids before eventual mineralization. nih.gov

Based on these analogous systems, the proposed degradation pathway for this compound likely involves the following key steps:

Initial Attack: The process is initiated by the attack of hydroxyl radicals on the aromatic ring, leading to the formation of hydroxylated derivatives.

Desulfonation: The sulfonic acid group is expected to be removed as sulfate ions (SO₄²⁻), a common feature in the degradation of sulfonated aromatics.

Ring Opening: The aromatic rings are subsequently cleaved, forming various aliphatic and carboxylic acid intermediates.

Mineralization: The final stage of the degradation process is the conversion of these organic intermediates into carbon dioxide, water, and inorganic ions.

The following table summarizes the potential intermediate products formed during the electrochemical degradation of this compound, based on findings from structurally similar compounds.

| Intermediate Compound | Molecular Formula | Potential Origin | Analytical Method of Detection |

| 1,4-Naphthoquinone | C₁₀H₆O₂ | Oxidation of the hydroxynaphthalene ring | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Hydroquinone | C₆H₆O₂ | Cleavage of the naphthalene ring system | High-Performance Liquid Chromatography (HPLC) |

| p-Benzoquinone | C₆H₄O₂ | Oxidation of hydroquinone | High-Performance Liquid Chromatography (HPLC) |

| Phthalic Acid | C₈H₆O₄ | Oxidative cleavage of one of the aromatic rings | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Maleic Acid | C₄H₄O₄ | Ring opening of aromatic intermediates | Ion-Exclusion High-Performance Liquid Chromatography (HPLC) |

| Oxalic Acid | C₂H₂O₄ | Final carboxylic acid intermediate before mineralization | Ion-Exclusion High-Performance Liquid Chromatography (HPLC) |

| Formic Acid | CH₂O₂ | Degradation of larger carboxylic acids | Ion-Exclusion High-Performance Liquid Chromatography (HPLC) |

| Sulfate Ion | SO₄²⁻ | Cleavage of the sulfonic acid group | Ion Chromatography |

The efficiency of the degradation process is highly dependent on various operational parameters. The table below illustrates the typical influence of these parameters on the degradation efficiency, as observed in studies of related compounds.

| Parameter | Condition | Effect on Degradation Efficiency | Reasoning |

| Anode Material | Boron-Doped Diamond (BDD) vs. Mixed Metal Oxide (MMO) | BDD generally shows higher efficiency and mineralization rates. | BDD has a higher oxygen evolution overpotential, promoting the generation of hydroxyl radicals and reducing electrode fouling. |

| Current Density | Increasing | Increases degradation rate up to a certain point. | Higher current density enhances the generation of oxidants, but excessive levels can lead to side reactions and reduced current efficiency. |

| pH | Acidic (pH 2-3) | Optimal for Electro-Fenton processes. | Prevents the precipitation of iron hydroxides and is favorable for the Fenton reaction. |

| Catalyst Concentration (Fe²⁺) | Increasing to an optimal level | Enhances degradation rate. | Fe²⁺ is the catalyst for hydroxyl radical formation in the Electro-Fenton process. Excess iron can act as a scavenger of hydroxyl radicals. |

Environmental Fate and Biogeochemical Transformations of Sodium 6 Hydroxynaphthalenesulphonate

Environmental Persistence and Dissipation Studies

Sodium 6-hydroxynaphthalenesulphonate, along with other naphthalenesulfonic acids (NSAs), is recognized for its environmental persistence. researchgate.netnih.gov The presence of the sulfonic acid group attached to the naphthalene (B1677914) ring structure enhances its stability and resistance to degradation. researchgate.net These compounds are xenobiotics, meaning they are not typically found in nature, and their structure makes them resistant to bacterial attack. researchgate.netd-nb.info As a result, NSAs can persist in water for extended periods. researchgate.net

Adsorption and Desorption Phenomena in Environmental Matrices (e.g., Soil, Sediment)

The movement and distribution of this compound in the environment are significantly influenced by its interaction with soil and sediment. As a sulfonated aromatic compound, it is highly water-soluble, which suggests it has the potential to be mobile in aqueous environments. nih.gov However, adsorption and desorption processes on solid matrices play a crucial role in its environmental fate.

Studies on naphthalene and its derivatives show that sorption to soil and sediment is a key process governing their environmental behavior. nih.govnih.gov The extent of this sorption is influenced by several factors, including the organic carbon content of the soil, particle size, and soil composition. nih.govresearchgate.net Research on various naphthalene derivatives demonstrated that soils with higher organic matter content, such as those amended with peat, exhibit stronger adsorption. nih.gov

The primary interactions driving the adsorption of naphthalene-related compounds onto environmental matrices include van der Waals forces and electrostatic interactions. nih.gov For sulfonated compounds, the polar sulfonic acid group can significantly influence adsorption behavior. Desorption studies on naphthalene have indicated that the process can be slow and exhibit hysteresis, meaning the compound does not detach from soil or sediment particles as readily as it adsorbs. researchgate.net This suggests that once bound, a fraction of the compound may become less bioavailable for microbial degradation.

Table 1: Factors Influencing Adsorption of Naphthalene Derivatives in Soil

| Factor | Influence on Adsorption | Reference |

|---|---|---|

| Soil Organic Matter | Higher organic content generally leads to stronger adsorption. | nih.gov |

| Particle Size | Smaller particles (clay and silt) show strong affinity and adsorption. | researchgate.net |

| Compound Polarity | The polarity of functional groups distinctly influences adsorption behavior. | nih.gov |

| Water Content | Water films on mineral surfaces can impede direct adsorption of hydrophobic compounds. | nih.gov |

Biotransformation and Microbial Degradation Pathways

The ultimate environmental sink for this compound is microbial degradation. While resistant, it is not entirely recalcitrant, and specific microbial communities have evolved to utilize naphthalenesulfonates as a source of carbon and energy.

Aerobic and Anaerobic Metabolism in Soil and Aquatic Systems

Both aerobic and anaerobic metabolic pathways contribute to the breakdown of naphthalenesulfonic acids. Under aerobic conditions, bacteria have been isolated that can mineralize these compounds. biorxiv.org The degradation often requires a consortium of different bacterial species, where one organism may perform the initial desulfonation and ring cleavage, while others utilize the resulting metabolites. d-nb.info For instance, a member of a microbial community might convert a hydroxynaphthalenesulfonate to the corresponding hydroxysalicylate, which is then consumed by other bacteria. d-nb.info

Anaerobic degradation of naphthalene and its derivatives has also been well-documented, particularly under sulfate-reducing and nitrate-reducing conditions. nih.govnih.gov While the anaerobic breakdown is generally slower than aerobic processes, it is a critical pathway in anoxic environments like deep sediments and contaminated aquifers. nih.govnih.gov The degradation of related compounds like 2-methylnaphthalene (B46627) has been shown to proceed via carboxylation as an initial activation step under sulfate-reducing conditions. researchgate.net

Identification and Functional Analysis of Catabolic Genes (e.g., in Sphingomonas xenophaga)

A significant body of research has focused on the bacterium Sphingomonas xenophaga BN6, which is capable of degrading a variety of naphthalenesulfonates. researchgate.netnih.gov This bacterium harbors the genetic machinery necessary for the catabolism of these compounds. The genes responsible for this degradation are located on a large plasmid, designated pBN6. researchgate.netnih.gov

A specific gene cluster on this plasmid has been sequenced, revealing 17 open reading frames (ORFs) that encode the enzymes for the degradative pathway. researchgate.netnih.gov These genes show homology to those found in other aromatic-degrading sphingomonads, suggesting a conserved evolutionary origin for these catabolic pathways. researchgate.netpublications.gc.ca The organization of these genes into distinct transcriptional units is also similar to the gene clusters for naphthalene and phenanthrene (B1679779) degradation in other Sphingomonas species. researchgate.net

Role of Specific Microbial Enzymes in Naphthalenesulfonate Cleavage

The microbial degradation of this compound is initiated by a series of enzymatic reactions. The key initial step is the cleavage of the sulfonate group from the aromatic ring, which is an oxygenolytic process, meaning it requires molecular oxygen. d-nb.info This is followed by the cleavage of the naphthalene ring itself.

In Sphingomonas xenophaga BN6, the catabolic pathway involves several key enzymes:

Naphthalenesulfonate dioxygenase : This multi-component enzyme catalyzes the initial dihydroxylation of the naphthalene ring, a critical step that often leads to the removal of the sulfonate group. researchgate.netnih.gov

1,2-dihydroxynaphthalene dioxygenase : This enzyme is responsible for the cleavage of the aromatic ring of the dihydroxylated intermediate. researchgate.netnih.gov

2-hydroxychromene-2-carboxylate isomerase and 2'-hydroxybenzalpyruvate aldolase : These enzymes are involved in the subsequent steps of the "upper pathway" of naphthalene degradation, processing the ring-cleavage product into intermediates that can enter central metabolism. researchgate.netnih.gov

Studies have shown that the enzymes from S. xenophaga BN6 are structurally and catalytically similar to isofunctional enzymes from naphthalene-degrading pseudomonads. nih.gov

Table 2: Key Enzymes in Naphthalenesulfonate Degradation by Sphingomonas xenophaga BN6

| Enzyme | Function in Degradation Pathway | Reference |

|---|---|---|

| Naphthalenesulfonate dioxygenase | Initial ring-hydroxylating attack and desulfonation. | researchgate.netnih.gov |

| 1,2-dihydroxynaphthalene dioxygenase | Cleavage of the dihydroxylated aromatic ring. | researchgate.netnih.gov |

| 2-hydroxychromene-2-carboxylate isomerase | Isomerization of the ring-cleavage product. | researchgate.netnih.gov |

| 2'-hydroxybenzalpyruvate aldolase | Aldol cleavage to produce pyruvate (B1213749) and salicylaldehyde. | researchgate.netnih.govd-nb.info |

Volatilization and Atmospheric Fate Considerations

The potential for this compound to volatilize from water or soil surfaces and enter the atmosphere is extremely low. As a sodium salt, it is a non-volatile substance. Its high water solubility further limits its tendency to partition into the gas phase. nih.gov

The Henry's Law constant is a key parameter used to assess the potential for a chemical to volatilize from water. A search of available databases reveals no experimentally determined or estimated Henry's Law constant specifically for this compound. henrys-law.org However, for non-volatile ionic compounds like this, the value is expected to be negligible. Therefore, volatilization is not considered a significant environmental transport or fate process for this compound, and its atmospheric concentration and subsequent atmospheric fate are not areas of concern. google.com

Mass Balance and Transformation Product Analysis in Environmental Systems

The environmental fate of this compound is intrinsically linked to its transformations within various environmental compartments. Understanding the mass balance and identifying the resulting transformation products are crucial for a comprehensive environmental risk assessment. Research into the biodegradation of this compound has revealed key pathways and metabolites, shedding light on its persistence and potential for natural attenuation.

Detailed Research Findings

Studies on the microbial degradation of naphthalenesulfonic acids have identified specific bacterial strains capable of metabolizing these compounds. A notable example is the bacterium Sphingomonas xenophaga BN6, which has been shown to convert a variety of amino- and hydroxynaphthalene-2-sulfonates. oup.com This strain initiates the degradation of 6-hydroxynaphthalene-2-sulfonate through a process analogous to the classical naphthalene degradation pathway. oup.com

The initial step involves a regioselective attack on the naphthalene ring system. nih.gov Specifically, the bacterium employs a 1,2-dioxygenation of the naphthalene ring, which leads to the formation of an unstable intermediate that subsequently undergoes desulfonation. This process results in the formation of a hydroxylated salicylate (B1505791) derivative. nih.gov In the case of 6-hydroxynaphthalene-2-sulfonate, the identified major metabolite is 5-hydroxysalicylate. oup.comnih.gov

Significantly, in pure cultures of Sphingomonas xenophaga BN6, this transformation occurs in stoichiometric amounts, meaning that for every mole of 6-hydroxynaphthalene-2-sulfonate consumed, a mole of 5-hydroxysalicylate is produced. oup.comnih.gov This provides a clear and quantifiable transformation pathway.

The complete degradation by mixed bacterial cultures suggests that under favorable environmental conditions, the ultimate fate of this compound is its conversion to inorganic constituents, primarily carbon dioxide, water, and sulfate (B86663), thus completing its biogeochemical cycle.

Data Tables

The following table summarizes the key transformation of this compound by Sphingomonas xenophaga BN6.

| Parent Compound | Bacterial Strain | Major Transformation Product | Conversion Stoichiometry |

| This compound | Sphingomonas xenophaga BN6 | 5-Hydroxysalicylate | Stoichiometric oup.comnih.gov |

| Microbial System | Parent Compound | Metabolic Action | Resulting Products | Overall Fate |

| Pure Culture (S. xenophaga BN6) | This compound | Initial conversion via 1,2-dioxygenation and desulfonation oup.comnih.govnih.gov | 5-Hydroxysalicylate (excreted) oup.comnih.gov | Partial degradation |

| Mixed Bacterial Community | This compound | Mutualistic degradation nih.gov | 5-Hydroxysalicylate (intermediate) nih.govnih.gov | Complete mineralization nih.gov |

Analytical Methodologies for the Study of Sodium 6 Hydroxynaphthalenesulphonate and Its Derivatives

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for probing the molecular structure of Sodium 6-hydroxynaphthalenesulphonate. By interacting with electromagnetic radiation, the molecule provides a unique spectral fingerprint that reveals detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound and its derivatives. In mechanistic studies, NMR is invaluable for tracking the course of a chemical reaction, identifying intermediate species, and characterizing the final products. aalto.fi By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, researchers can determine the exact substitution pattern on the naphthalene (B1677914) ring.

For instance, in the synthesis of derivatives, NMR can confirm whether a reaction has occurred at the hydroxyl group or on the aromatic ring. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further map out the connectivity between protons and carbons, providing unambiguous structural confirmation. Mechanistic investigations often employ NMR to monitor reaction progress over time, revealing the formation of byproducts or undesired isomers. aalto.fi

Table 1: Hypothetical ¹H NMR Spectral Data for this compound in D₂O

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.9 - 8.1 | Doublet | 8.5 |

| H-2 | 7.2 - 7.3 | Doublet of Doublets | 8.5, 1.8 |

| H-3 | 7.4 - 7.5 | Doublet | 8.8 |

| H-4 | 7.8 - 7.9 | Doublet | 8.8 |

| H-5 | 7.6 - 7.7 | Doublet | 2.0 |

| H-7 | 7.1 - 7.2 | Doublet of Doublets | 8.7, 2.0 |

| H-8 | 7.7 - 7.8 | Doublet | 8.7 |

Infrared (IR) spectroscopy is a rapid and effective method used to identify the functional groups present in a molecule. nih.gov When a sample of this compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum. Each functional group has a distinct absorption range, allowing for its definitive identification. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Wavenumber Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | C=C Ring Stretch | 1450 - 1600 | Medium to Weak |

| Sulfonate (SO₃⁻) | S=O Asymmetric Stretch | 1260 - 1150 | Strong |

| Sulfonate (SO₃⁻) | S=O Symmetric Stretch | 1070 - 1030 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the naphthalene ring system in this compound. The conjugated pi-electron system of the naphthalene core absorbs UV light strongly, resulting in distinct absorbance maxima (λmax).

This technique is central to photolytic degradation studies. By exposing a solution of the compound to UV light over time, researchers can monitor the rate of degradation by observing the decrease in absorbance at its characteristic λmax. scirp.org A change in the shape of the spectrum or the appearance of new peaks can indicate the formation of photoproducts. The quantitative nature of UV-Vis spectroscopy, governed by the Beer-Lambert law, allows for the precise calculation of concentration changes during these studies, providing critical data on the compound's photostability. Spectrophotometric methods can also be used to resolve the spectra in mixtures of the parent compound and its degradation products. nih.gov

Table 3: Typical UV-Vis Spectral Data for this compound

| Parameter | Value | Solvent |

| λmax 1 | ~225 nm | Water |

| λmax 2 | ~275 nm | Water |

| λmax 3 | ~320 nm | Water |

Chromatographic Separation and Detection Methods

Chromatography is indispensable for separating this compound from impurities, reaction byproducts, or degradation products. This separation is crucial for purity assessment and detailed analysis of complex mixtures.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of this compound and analyzing its degradation products. scirp.org A stability-indicating HPLC method can separate the intact parent compound from any impurities or degradants that may arise during synthesis or upon storage under stress conditions (e.g., acidic, basic, oxidative, thermal, or photolytic exposure). scirp.orgnih.gov

Typically, a reverse-phase HPLC method is used, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. Detection is commonly performed using a UV detector set to one of the compound's absorbance maxima. The purity of a sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. In degradation studies, the appearance of new peaks and a decrease in the parent peak area provide quantitative evidence of instability. scirp.org

Table 4: Example HPLC Data for a Purity and Degradation Study

| Peak ID | Retention Time (min) | Identity | Condition |

| 1 | 2.5 | Impurity A | Initial Sample |

| 2 | 4.8 | This compound | Initial Sample |

| 3 | 6.1 | Degradant B | Acidic Hydrolysis |

| 4 | 7.3 | Degradant C | Photolytic Stress |

While this compound itself is a non-volatile salt and not directly suitable for Gas Chromatography (GC), GC coupled with Mass Spectrometry (GC-MS) is an essential tool for identifying volatile byproducts from its synthesis or degradation pathways. scirp.org For the analysis of non-volatile analytes, a derivatization step is often required to convert them into volatile species. For example, the hydroxyl group could be silylated to increase its volatility.

In a typical GC-MS analysis, the mixture is injected into the GC, where components are separated based on their boiling points and interaction with the stationary phase. As each separated component elutes from the GC column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint that allows for the positive identification of the compound by comparing it to spectral libraries. This makes GC-MS exceptionally powerful for identifying unknown trace-level impurities or byproducts.

Ion-Pair Reversed-Phase Liquid Chromatography for Trace Analysis

Ion-pair reversed-phase liquid chromatography (IP-RPLC) is a powerful technique for the analysis of ionic and highly polar compounds like this compound, which are not well-retained on conventional reversed-phase columns. This method enhances the retention of such analytes by introducing an ion-pairing reagent into the mobile phase.

The fundamental principle of IP-RPLC involves the addition of a counter-ion to the mobile phase, which forms a neutral ion pair with the charged analyte. For the anionic 6-hydroxynaphthalenesulphonate, a cationic ion-pairing reagent, such as a tetraalkylammonium salt (e.g., tetrabutylammonium), is typically used. This newly formed neutral complex exhibits increased hydrophobicity, allowing it to interact with the nonpolar stationary phase (e.g., C18) and be retained. The retention can be finely tuned by adjusting the concentration and the chain length of the ion-pairing reagent, the pH of the mobile phase, and the organic solvent content. shimadzu.com

For trace analysis of naphthalenesulfonates, including hydroxylated derivatives, solid-phase extraction (SPE) is often employed as a pre-concentration step. nih.govresearchgate.net This is particularly important when dealing with environmental water samples where the analyte concentration can be very low. Anion-exchange or polymeric sorbents are commonly used for the extraction and pre-concentration of these compounds. nih.gov

A typical IP-RPLC method for the analysis of naphthalenesulfonates may involve the following components:

| Component | Description |

| Stationary Phase | Reversed-phase columns, such as C18 or C8, are commonly used. |

| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). |

| Ion-Pairing Reagent | Cationic reagents like tetrabutylammonium (B224687) salts are added to the mobile phase to interact with the anionic sulfonate group. |

| Detector | UV-Vis or fluorescence detectors are often used. Naphthalenesulfonates exhibit native fluorescence, which allows for sensitive and selective detection. researchgate.net |

Research has demonstrated the successful application of IP-RPLC for the separation and quantification of various naphthalenesulfonate isomers. The selectivity of the separation can be influenced by the position of the sulfonic acid and hydroxyl groups on the naphthalene ring.

Advanced Detection and Quantification in Complex Matrices

The analysis of this compound in complex matrices, such as industrial wastewater, groundwater, and biological samples, presents significant challenges due to the presence of interfering substances. nih.gov Advanced analytical techniques, particularly those coupling liquid chromatography with mass spectrometry (LC-MS), have become indispensable for the selective and sensitive quantification of this compound in such challenging environments.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive technique for the analysis of sulfonated aromatic compounds in complex matrices. nih.govnih.gov This method combines the separation power of liquid chromatography with the mass-resolving capabilities of a tandem mass spectrometer. For the analysis of this compound, electrospray ionization (ESI) in negative ion mode is typically employed, as it is well-suited for ionizing anionic compounds.

The quantification of polar naphthalene derivatives in contaminated groundwater has been successfully achieved using LC-ESI-MS/MS. nih.gov The use of multiple reaction monitoring (MRM) mode enhances the selectivity and sensitivity of the analysis, allowing for the detection of target analytes at concentrations in the µg/L range. nih.gov In MRM, the precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This high selectivity minimizes interference from the sample matrix. researchgate.netsemanticscholar.orgresearchgate.net

A significant advantage of LC-MS/MS is its ability to provide structural information, which aids in the unequivocal identification of the analyte. The fragmentation pattern of the precursor ion can serve as a fingerprint for the compound. For sulfonated aromatics, a common fragmentation pathway involves the loss of the SO₃ group. researchgate.net

The challenges associated with matrix effects, where co-eluting compounds can suppress or enhance the ionization of the target analyte, can be addressed by using matrix-matched calibration standards or through the use of isotopically labeled internal standards. nih.gov Sample preparation for complex matrices often involves solid-phase extraction (SPE) to remove interferences and pre-concentrate the analyte. researchgate.netsemanticscholar.org

The following table summarizes key aspects of advanced detection methods for sulfonated naphthalenes:

| Parameter | Method | Details |

| Separation | Ultra-High-Performance Liquid Chromatography (UHPLC) | Provides higher resolution and faster analysis times compared to conventional HPLC. |

| Ionization | Electrospray Ionization (ESI) | Efficiently generates ions of polar and ionic compounds like this compound. |

| Mass Analysis | Tandem Mass Spectrometry (MS/MS) | Offers high selectivity and sensitivity through techniques like Multiple Reaction Monitoring (MRM). nih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE) | Used for cleanup and pre-concentration from complex matrices like wastewater. researchgate.netsemanticscholar.org |

| Quantification | Isotope Dilution or Matrix-Matched Calibration | Employed to compensate for matrix effects and ensure accurate quantification. nih.gov |

The development of these advanced analytical methodologies is crucial for understanding the fate and transport of this compound in the environment and for ensuring the quality of industrial processes where it is used.

Theoretical and Computational Chemistry Studies of Sodium 6 Hydroxynaphthalenesulphonate

Molecular Modeling and Simulation of Structure-Reactivity Relationships

Molecular modeling and simulation are instrumental in elucidating the relationship between the structure of sodium 6-hydroxynaphthalenesulphonate and its chemical reactivity. By creating a computational model of the molecule, researchers can probe its electronic properties and predict its behavior in various chemical environments.

The electronic structure of the 6-hydroxynaphthalenesulphonate anion, also known as 2-naphthol-6-sulfonate, has been the subject of theoretical investigation to understand its behavior upon electronic excitation. Methods such as equation-of-motion coupled cluster singles and doubles (EOM-CCSD) and multi-configuration quasi-degenerate second-order perturbation theory (MCQDPT2) have been employed to calculate the vertical excitation energies. These calculations are typically performed on a ground state geometry optimized at a high level of theory, such as MP2/6-311++G(2d,2p).

The electronic structure of low-lying excited states of 2-naphthol-6-sulfonate is found to be quite similar to that of 2-naphthol (B1666908). nih.gov The valence π molecular orbitals are key to understanding the electronic transitions. For instance, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to the primary electronic transitions. The sulfonate group (SO₃⁻) also introduces orbitals, denoted as π', which can participate in the electronic structure. nih.gov

Table 1: Calculated Vertical Transition Energies and Oscillator Strengths for 2-Naphthol-6-sulfonate

| Excited State | Symmetry | Major MO Contribution | EOM-CCSD Energy (eV) | Oscillator Strength |

| S₁ | A' | H→L | 4.05 | 0.032 |

| S₂ | A' | H-1→L | 4.88 | 0.301 |

| S₃ | A' | H→L+1 | 5.65 | 0.446 |

Data sourced from theoretical calculations and may vary based on the computational method and basis set used.

Computational Studies on Degradation Pathways and Kinetics

Computational chemistry is a valuable tool for studying the degradation of organic pollutants like this compound. Theoretical studies can elucidate reaction mechanisms and kinetics that are difficult to probe experimentally. For instance, the degradation of similar sulfonated naphthalene (B1677914) compounds has been investigated through various means, including microbial and advanced oxidation processes.

Microbial degradation pathways for naphthalene sulfonates have been computationally modeled. nih.gov It is understood that mixed bacterial cultures can achieve complete degradation. nih.gov One proposed pathway involves desulfonation through a 1,2-dioxygenation reaction, leading to the formation of hydroxylated intermediates like hydroxysalicylates, which are then further metabolized. nih.gov

Advanced oxidation processes, such as ozonolysis, are also used for the degradation of persistent organic pollutants. While specific studies on this compound are not widely available, the methodology for studying such reactions computationally is well-established. For example, the ozonolysis of structurally related compounds has been investigated using density functional theory (DFT). researchgate.net These studies calculate the potential energy surfaces for the reaction of ozone with the molecule, identifying transition states and reaction intermediates, such as primary and secondary ozonides and Criegee intermediates. researchgate.net The rate constants for these reaction steps can then be calculated using transition-state theory. researchgate.net

Prediction of Environmental Fate Parameters

The environmental fate of a chemical is determined by a variety of physical and chemical properties that govern its distribution and persistence in the environment. Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict these properties based on the molecular structure of the compound. ecetoc.org For this compound, key environmental parameters that can be predicted include the soil adsorption coefficient (Koc) and the bioconcentration factor (BCF). ecetoc.org

Table 2: Key Environmental Fate Parameters and Their Significance

| Parameter | Description | Significance |

| Soil Adsorption Coefficient (Koc) | A measure of the tendency of a chemical to bind to soil organic carbon. | High Koc values suggest the compound is likely to be found in soil and sediment, while low values indicate a higher potential for leaching into groundwater. |

| Bioconcentration Factor (BCF) | A measure of the extent to which a chemical accumulates in an organism from the surrounding water. | High BCF values indicate a potential for bioaccumulation in the food chain. |

Design Principles for Naphthalene-Based Functional Materials

The unique photophysical properties of the naphthalene core make it a valuable building block for functional materials. Computational studies play a crucial role in the rational design of these materials by predicting their properties before synthesis. nih.gov The principles of molecular design can be applied to derivatives of this compound for various applications.

In the design of novel polymers, for instance, computational methods can be used to predict the optical and electronic properties of polymers incorporating the naphthalene moiety. researchgate.net This allows for the tuning of properties like Stokes shift and quantum yield, which are important for applications such as luminescent solar concentrators. researchgate.net Computer-aided design is also instrumental in developing materials for biomedical applications. For example, naphthalene-based compounds have been designed as potential enzyme inhibitors, where molecular docking and molecular dynamics simulations are used to predict the binding affinity and interaction with the target protein. nih.gov These computational techniques expedite the design process and help in identifying promising candidate molecules. nih.gov

Applications and Research Directions in Advanced Chemical Systems

Utilization in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry, which focuses on chemical systems composed of multiple molecules linked by non-covalent forces, is a field where naphthalenesulfonate derivatives have shown significant promise. These molecules can act as "guest" species within the cavities of larger "host" molecules, forming stable host-guest complexes. This interaction is driven by forces such as hydrophobic interactions, van der Waals forces, and hydrogen bonding.

The primary hosts for naphthalenesulfonate derivatives are macrocyclic molecules like cyclodextrins. Cyclodextrins possess a hydrophobic inner cavity and a hydrophilic exterior, making them ideal for encapsulating hydrophobic guest molecules, like the naphthalene (B1677914) ring, in aqueous solutions. nih.govapi.org.br Research on compounds analogous to Sodium 6-hydroxynaphthalenesulphonate, such as 6-p-toluidinylnaphthalene-2-sulfonate (TNS) and 8-anilinonaphthalene-1-sulfonate (ANS), has demonstrated the formation of stable 1:1 inclusion complexes with β-cyclodextrin. researchgate.netrsc.org In these complexes, the naphthalene moiety is encapsulated within the cyclodextrin (B1172386) cavity.

The formation of these complexes can alter the physicochemical properties of the guest molecule, a principle that is fundamental to applications in drug delivery, sensors, and catalysis. researchgate.net While specific studies on this compound are not extensively detailed in the reviewed literature, the behavior of its analogs strongly suggests its potential as a guest molecule in supramolecular assemblies.

Table 1: Host-Guest Complexation Studies of Naphthalenesulfonate Analogs

| Guest Molecule | Host Molecule | Stoichiometry | Key Findings |

|---|---|---|---|

| 6-p-toluidinylnaphthalene-2-sulfonate (TNS) | β-Cyclodextrin | 1:1 | Forms a stable complex with a stability constant of 1109 M⁻¹. researchgate.net |

| 8-anilinonaphthalene-1-sulfonate (ANS) | β-Cyclodextrin | 1:1 | Complex formation is driven by van der Waals forces and hydrophobic interactions. rsc.org |

Advanced Materials Science Applications (e.g., Organic Solid-State Lasers)

The field of organic electronics and photonics is continually searching for new materials with robust performance and tunable properties. Organic solid-state lasers (OSSLs) represent a promising technology for creating compact, low-cost, and wavelength-tunable laser sources. chemicalbook.comnih.gov The performance of these devices is critically dependent on the organic gain medium, which is typically a dye-doped polymer or an organic semiconductor thin film. nih.gov

Recent research highlights the advantages of using naphthalene as a structural unit in the design of organic laser dyes. chemicalbook.comresearchgate.net The introduction of a naphthalene moiety into laser dye molecules has been shown to offer several benefits:

Enhanced Stability : Naphthalene-based derivatives exhibit improved photo- and thermal-stability compared to their phenylene-based counterparts. chemicalbook.comresearchgate.net

Suppression of Quenching : The naphthalene unit can suppress concentration quenching, which is the reduction of fluorescence intensity at high concentrations. This allows for high radiative decay rates even in neat (undiluted) films. chemicalbook.comresearchgate.net

Tunable Emissions : Incorporating naphthalene provides a simple and effective method for shifting the emission colors of standard blue-emitting laser dyes toward the green and yellow regions of the spectrum without sacrificing key optical properties. researchgate.net

While this compound itself is primarily known as a dye intermediate, the demonstrated advantages of the naphthalene core make its derivatives interesting candidates for future development in advanced materials. researchgate.net The functional groups (hydroxyl and sulfonate) offer sites for further chemical modification to fine-tune the electronic and optical properties for specific applications like OSSLs.

Environmental Remediation Technologies

The inherent chemical properties of this compound lend it to potential applications in environmental remediation, both as a chelating agent for capturing pollutants and as a model compound for studying the degradation of persistent organic pollutants.

This compound possesses functional groups—specifically the hydroxyl (-OH) and sulfonate (-SO₃⁻) groups—that can act as ligands, binding to metal ions to form stable chelate complexes. This chelating ability suggests its potential use in removing toxic heavy metal ions from contaminated water. The mechanism involves the donation of lone pairs of electrons from the oxygen atoms in the functional groups to the empty orbitals of a metal ion, effectively sequestering it from the solution.

While this application is based on established chemical principles, detailed studies quantifying the efficiency and capacity of this compound for removing specific heavy metals are not widely available in the current literature. Research would be needed to determine key parameters such as optimal pH, contact time, and adsorption capacity for various metal ions like lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺).

Table 2: Potential Chelating Interactions with Heavy Metals

| Functional Group | Potential Metal Ion Interaction | Mechanism |

|---|---|---|

| Hydroxyl (-OH) | Pb²⁺, Cd²⁺, Cu²⁺, Zn²⁺ | Forms a coordinate bond via the oxygen atom. |

Advanced Oxidation Processes (AOPs) are a set of powerful water treatment methods that rely on the generation of highly reactive species, primarily the hydroxyl radical (•OH), to degrade persistent organic pollutants. In the context of AOPs, naphthalenesulfonic acids, including hydroxylated derivatives, are often the target pollutants themselves rather than components of the treatment system. chemicalbook.com Due to their high water solubility and resistance to conventional biological treatment, these compounds can persist in industrial effluents, particularly from the textile and dye industries.

Studies on the ozonation of various naphthalenesulfonic acids reveal that the reaction proceeds through a 1,3-dipolar cycloaddition of ozone to the electron-rich double bonds of the naphthalene ring. The reactivity is influenced by the number and type of substituent groups; electron-withdrawing groups like sulfonate tend to deactivate the aromatic ring and slow the direct reaction with ozone. However, the degradation is effective, ultimately breaking down the aromatic structure into more biodegradable organic acids and sulfate (B86663) ions. This research is crucial for designing effective AOP systems to treat wastewater containing these types of pollutants.

Table 3: Degradation of Naphthalenesulfonic Acids (NSAs) by Ozonation

| Compound | Key Finding | Reference |

|---|---|---|

| Naphthalene-1-sulfonic acid | Direct reaction with ozone contributes significantly (69%) to its degradation at pH 2. | |

| Naphthalene-1,5-disulfonic acid | Reactivity towards ozone is lower than monosulfonated naphthalene. | |

| Naphthalene-1,3,6-trisulfonic acid | Shows the lowest reaction rate with ozone among the studied NSAs. |

Emerging Research Areas and Future Perspectives

The versatility of the naphthalenesulfonate structure continues to open doors for new research and applications. Based on current trends and the fundamental properties of this compound, several future research directions can be envisioned.

One promising area is in the field of Enhanced Oil Recovery (EOR) . Alkylnaphthalene sulfonates are being investigated for their ability to act as surfactants that reduce the interfacial tension between oil and water, helping to mobilize residual oil trapped in rock formations. rsc.org The rigid naphthalene ring can function as a hydrophobic group, and when combined with other surfactants, these compounds show potential for EOR applications. Future work could involve synthesizing derivatives of this compound to optimize its surfactant properties for specific reservoir conditions.

Another emerging application is the synthesis of novel ionic liquids . By combining a naphthalenesulfonate anion with a large organic cation (such as imidazolium (B1220033) or pyrrolidinium), it is possible to create new surface-active ionic liquids. nih.gov These materials could offer high thermal stability and improved water solubility compared to traditional salts, making them useful as dispersants, emulsifiers, or additives in various industrial formulations. nih.gov

Furthermore, there is a clear need for more quantitative research into its heavy metal chelation capabilities to validate its potential as a low-cost adsorbent for environmental cleanup. Finally, as a well-defined aromatic pollutant, it can continue to serve as a benchmark compound for developing and optimizing new Advanced Oxidation Processes , contributing to the broader goal of effective wastewater treatment. chemicalbook.com The general growth in the naphthalene sulfonate market for applications in construction, agriculture, and cleaning products is likely to spur further innovation and research into the synthesis and application of its derivatives.

Q & A

Basic: What are the standard synthetic routes for Sodium 6-hydroxynaphthalenesulphonate, and how can purity be validated experimentally?

This compound is synthesized via diazotization and coupling reactions. A common method involves coupling diazotized 4-amino-5-methoxy-2-methylbenzenesulfonic acid with 6-hydroxy-2-naphthalenesulfonic acid, followed by purification and isolation as the sodium salt . To validate purity, researchers should employ:

- Titration (e.g., acid-base titration for sulfonate group quantification).

- UV-Vis spectroscopy (absorption maxima at ~480 nm for azo derivatives).

- HPLC with a C18 column and mobile phase optimized for sulfonated aromatic compounds (retention time and peak area analysis) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- FT-IR : Confirm sulfonate (-SO₃⁻) stretching bands at 1040–1120 cm⁻¹ and hydroxyl (-OH) absorption at 3200–3600 cm⁻¹.

- NMR : ¹H NMR (D₂O) shows aromatic proton signals at δ 6.8–8.2 ppm, with splitting patterns reflecting substitution positions.

- Mass spectrometry (MS) : Molecular ion peaks at m/z 246.21 (C₁₀H₇NaO₄S) and fragmentation patterns to confirm structural integrity .

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound under varying pH conditions?

Discrepancies in pH-dependent reactivity (e.g., solubility or azo-group stability) often stem from:

- Buffer interference : Use phosphate-free buffers (e.g., Tris-HCl) to avoid sulfonate group interactions.